methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a dichlorophenoxyacetyl imino group and a methyl ester moiety. The Z-configuration of the imino group is critical for stereochemical stability, as seen in related cephalosporin intermediates .
Properties
IUPAC Name |
methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S/c1-25-17(24)9-22-13-4-2-3-5-15(13)27-18(22)21-16(23)10-26-14-7-6-11(19)8-12(14)20/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCIZSZXTLANRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenol and an appropriate leaving group.
Formation of the Imino Group: The imino group is typically formed by the condensation of the benzothiazole derivative with an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Processing: Utilizes continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents like sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of the imino group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with DNA: Bind to DNA and interfere with replication or transcription processes.
Modulate Receptor Activity: Act as an agonist or antagonist to various receptors.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
Key Findings from Comparative Studies
Biological Activity: The dichlorophenoxy group in the target compound may enhance lipid solubility, improving membrane penetration in pests or weeds, akin to sulfonylurea herbicides (e.g., metsulfuron-methyl) . In contrast, amino-thiazole derivatives (e.g., (Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate) are pivotal in antibiotic synthesis due to their β-lactam compatibility .
Synthetic Routes: The target compound likely employs a coupling reaction similar to benzothiazole-indole hybrids () but substitutes indole with dichlorophenoxyacetyl chloride. Sulfamoyl analogs () require additional steps for sulfamoyl group introduction, increasing synthetic complexity compared to the target compound.
Crystallographic Stability: Hydrogen bonding (N–H⋯O/N) and π-π interactions stabilize crystal structures of benzothiazole derivatives, as observed in thiazole-pharmaceutical intermediates .
Acidity and Solubility: The phenolic and carboxylic protons in azo-benzothiazole derivatives () exhibit distinct pKa values (2.5–4.5), influencing solubility. The target compound’s ester and non-ionizable dichlorophenoxy groups likely render it less water-soluble than sulfonamide analogs .
Research Implications and Limitations
- Agrochemical Potential: The dichlorophenoxy group aligns with herbicidal motifs, but efficacy studies are needed to confirm activity against specific weed species.
- Pharmaceutical Relevance: While amino-thiazole analogs are antibiotic precursors, the dichlorophenoxy group’s toxicity may limit the target compound’s therapeutic use.
Biological Activity
Methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic compound with potential biological applications. Its molecular structure includes significant functional groups that may contribute to its biological activity. The compound is primarily studied for its effects in pharmacological contexts, particularly in relation to antitumor and antibacterial activities.
- CAS Number : 865198-97-6
- Molecular Formula : C18H15Cl2N3O6S2
- Molecular Weight : 504.35 g/mol
- IUPAC Name : methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A study evaluated the anticancer activity of various compounds against a panel of 58 NCI cancer cell lines. The results showed that certain derivatives had promising cytotoxic effects, suggesting that the benzothiazole moiety may play a crucial role in inhibiting cancer cell proliferation .
Antibacterial Activity
The antibacterial efficacy of this compound has been explored in various studies:
- Inhibition Studies : Similar compounds have been tested for their ability to inhibit bacterial growth. The presence of the dichlorophenoxy group is hypothesized to enhance the antibacterial properties by increasing membrane permeability and disrupting bacterial cell wall synthesis .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell survival.
- Induction of Apoptosis : Research indicates that related compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
